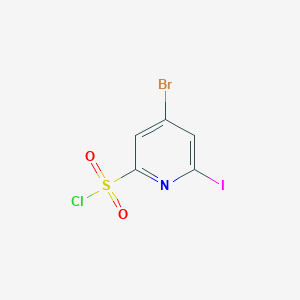

4-Bromo-6-iodopyridine-2-sulfonyl chloride

説明

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring is a fundamental structural motif, or "scaffold," found in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net As an isostere of benzene, this nitrogen-bearing heterocycle is a key component in over 7,000 drug molecules and is prevalent in natural products like vitamins and alkaloids. nih.govnih.gov The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine scaffold dramatically enhances its utility in modern chemical research.

Halogenation provides several strategic advantages. Firstly, it alters the electronic properties of the pyridine ring, influencing its basicity and reactivity. nih.gov Secondly, halogens serve as versatile synthetic handles for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building molecular complexity. nih.gov Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a type of noncovalent interaction that can influence molecular conformation and binding affinity in biological systems, making them valuable in drug design. acs.org

Strategic Role of Sulfonyl Chloride Functionality in Contemporary Synthetic Methodologies

The sulfonyl chloride (-SO₂Cl) group is a highly reactive and synthetically valuable functional group in organic chemistry. marketpublishers.commagtech.com.cn Its primary role is as a powerful electrophile, readily reacting with nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing compounds. sigmaaldrich.comrsc.org Sulfonamides, in particular, are a prominent class of compounds known for their diverse biological activities, including antibacterial effects. rsc.org

Beyond the formation of sulfonamides, sulfonyl chlorides are indispensable intermediates for several other transformations. They can be used as sources for sulfonyl radicals, participate in arylation reactions, and are employed in the synthesis of dyes, pigments, and agrochemicals. marketpublishers.commagtech.com.cnquora.com The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent positions for further chemical modification. rsc.org This combination of high reactivity and versatility makes the sulfonyl chloride functionality a cornerstone of modern synthetic strategies for creating complex and functional molecules. mdpi.com

Overview of 4-Bromo-6-iodopyridine-2-sulfonyl chloride within Advanced Heterocyclic Chemistry Research

This compound is a specialized chemical reagent that embodies the principles of both a polyhalogenated pyridine scaffold and a reactive sulfonyl chloride functionality. Its structure is notable for the presence of three distinct reactive sites: a bromine atom at the 4-position, an iodine atom at the 6-position, and a sulfonyl chloride group at the 2-position. This trifunctional nature makes it a potentially powerful building block in advanced heterocyclic chemistry.

The differential reactivity of the carbon-bromine and carbon-iodine bonds, combined with the electrophilic nature of the sulfonyl chloride, allows for the possibility of sequential, site-selective modifications. This enables chemists to introduce different molecular fragments at specific positions on the pyridine ring in a controlled manner, paving the way for the synthesis of highly complex and precisely substituted pyridine derivatives. While extensive research focusing solely on this specific isomer is not widely available in peer-reviewed literature, its structural features place it within a class of compounds highly sought after for combinatorial chemistry and the development of novel pharmaceutical and material science candidates.

Chemical and Physical Properties

The table below outlines the key computed chemical and physical properties for this compound.

| Property | Value |

| Molecular Formula | C₅H₂BrClINO₂S |

| Molecular Weight | 426.40 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=NC(=C1Br)S(=O)(=O)Cl)I) |

| InChI Key | Not available in public databases |

| CAS Number | Not available in public databases |

Detailed Research Findings

Detailed experimental studies specifically documenting the synthesis and reactivity of this compound are limited in publicly accessible research. However, its synthetic utility can be inferred from established principles of organic chemistry and studies on closely related analogues.

The synthesis of pyridine-2-sulfonyl chlorides often involves the oxidative chlorination of the corresponding pyridine-2-thiols or disulfides. chemicalbook.comresearchgate.net For instance, methods using reagents like N-chlorosuccinimide or sodium chlorite (B76162) have been developed for preparing azaarenesulfonyl chlorides. chemicalbook.comresearchgate.net

The primary value of this compound in research lies in its potential for regioselective functionalization:

Reaction at the Sulfonyl Chloride Group: The -SO₂Cl group is the most electrophilic site and is expected to react readily with a wide range of nucleophiles, such as primary and secondary amines, to form the corresponding sulfonamides. This reaction is a standard and highly reliable transformation in organic synthesis. sigmaaldrich.com

Cross-Coupling at the C-I Bond: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position of the pyridine ring. For example, a Sonogashira coupling could introduce an alkyne, or a Suzuki coupling could add an aryl or heteroaryl group, leaving the bromine atom intact for a subsequent reaction.

Cross-Coupling at the C-Br Bond: After functionalizing the 6-position, the C-Br bond at the 4-position can be targeted for a second cross-coupling reaction under different, often more forcing, conditions. This stepwise approach provides a powerful tool for creating diverse and complex molecular structures from a single starting material.

This predicted reactivity profile makes this compound a highly attractive, albeit specialized, reagent for constructing libraries of polysubstituted pyridines for screening in drug discovery and materials science applications.

Structure

3D Structure

特性

分子式 |

C5H2BrClINO2S |

|---|---|

分子量 |

382.40 g/mol |

IUPAC名 |

4-bromo-6-iodopyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |

InChIキー |

NEUWZQRUXZCCBE-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1S(=O)(=O)Cl)I)Br |

製品の起源 |

United States |

Synthetic Methodologies for 4 Bromo 6 Iodopyridine 2 Sulfonyl Chloride and Its Functional Analogues

Establishment of Polyhalogenated Pyridine (B92270) Backbone Structures

The construction of a pyridine ring bearing multiple, specifically positioned halogen substituents is the foundational step in synthesizing the target compound and its analogues. This typically involves a combination of regioselective halogenation techniques and, in some cases, rearrangement reactions to achieve the desired substitution pattern.

Regioselective Halogenation Approaches to Substituted Pyridine Derivatives

Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, various methods have been developed to control the position of halogen introduction. Electrophilic aromatic substitution on pyridine itself is often difficult and requires harsh conditions, typically leading to substitution at the 3-position. To achieve other substitution patterns, the reactivity of the pyridine ring must be modified.

One common strategy is the use of pyridine N-oxides . Activation of the pyridine ring through N-oxidation enhances its reactivity towards electrophiles and directs substitution to the 2- and 4-positions. Subsequent removal of the N-oxide group re-establishes the pyridine aromaticity. For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing a practical route to various 2-halo-substituted pyridines under mild conditions. nih.gov

For 3-selective halogenation, innovative methods have been developed that avoid the harsh conditions of traditional electrophilic substitution. One such approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates . This method transforms pyridines into reactive alkene intermediates that undergo highly regioselective halogenation under mild conditions. acs.orgnih.gov

The introduction of halogens can also be directed by existing substituents on the pyridine ring. For example, the presence of activating groups such as amino, hydroxy, or methoxy (B1213986) can direct bromination with reagents like N-bromosuccinimide (NBS) to specific positions. The reactivity and regioselectivity in these cases are dependent on the nature and position of the substituent. google.com

| Halogenation Strategy | Position Selectivity | Key Features |

| Pyridine N-oxide Halogenation | 2- and 4-positions | Activation of the pyridine ring, mild reaction conditions. nih.gov |

| Zincke Imine Intermediates | 3-position | Ring-opening/closing sequence, avoids harsh electrophilic substitution conditions. acs.orgnih.gov |

| Directed Halogenation | Varies with directing group | Substituent-directed regioselectivity, e.g., with activating groups and NBS. google.com |

Application of Halogen Dance Reactions in Complex Pyridine Synthesis

The "halogen dance" reaction is a powerful tool for the synthesis of complex, polysubstituted pyridines that may be inaccessible through direct halogenation methods. This base-induced intramolecular migration of a halogen atom to an adjacent, more stable carbanionic center allows for the functionalization of positions that are not readily accessible. wipo.intpatsnap.comd-nb.info

This reaction is particularly useful in the synthesis of highly substituted pyridines where a specific arrangement of halogens is required. The process is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a pyridyl anion. If a halogen is present on the ring, it can then "dance" to a different position. This rearrangement can be followed by quenching with an electrophile to introduce a new substituent at the original position of the halogen. researchgate.net

The halogen dance has been successfully applied to a variety of heteroaromatic systems, including pyridines, and can be combined with other synthetic strategies, such as directed ortho-metalation (DoM), to create highly functionalized molecules. d-nb.inforesearchgate.net For example, a DoM-halogen dance sequence can be used to synthesize trisubstituted pyridyl O-carbamates. researchgate.net The diversity of directing metalation groups and the ability to perform sequential halogen dance reactions provide a flexible pathway for the synthesis of complex polyhalogenated pyridines. patsnap.com

| Reaction | Description | Application in Pyridine Synthesis |

| Halogen Dance | Base-induced intramolecular migration of a halogen atom. | Synthesis of complex polysubstituted pyridines by allowing access to otherwise difficult-to-reach substitution patterns. wipo.intpatsnap.comd-nb.info |

| Directed ortho-Metalation (DoM) - Halogen Dance | A sequence combining directed metalation with a halogen dance reaction. | A powerful strategy for the synthesis of highly functionalized and contiguously substituted pyridines. researchgate.net |

Introduction and Functionalization of the Sulfonyl Chloride Moiety

With the polyhalogenated pyridine backbone established, the next critical step is the introduction of the sulfonyl chloride group at the desired position, in the case of the target compound, the 2-position. Several synthetic methodologies are available for this transformation, each with its own advantages and substrate scope.

Oxidative Generation from Sulfinate Precursors

A common and effective method for the formation of sulfonyl chlorides is the oxidation of the corresponding sulfinate salts. Pyridylsulfinates can be prepared through various routes, including the oxidation of pyridylthiols. nih.gov Once the pyridylsulfinate is obtained, it can be converted to the sulfonyl chloride through oxidative chlorination.

A widely used reagent for this transformation is N-chlorosuccinimide (NCS). For example, pyridine-2-sulfonyl chloride can be generated from sodium pyridine-2-sulfinate by treatment with NCS in a suitable solvent like dichloromethane. chemicalbook.com This method is often performed in situ, and the resulting sulfonyl chloride can be immediately used in subsequent reactions.

Organometallic Strategies for Sulfonylation via Sulfur Dioxide Surrogates

Organometallic intermediates provide a powerful avenue for the introduction of the sulfonyl group onto the pyridine ring. Directed ortho-metalation (DoM) can be used to generate a pyridyl anion at a specific position, which can then be trapped with a sulfur dioxide (SO2) source. baranlab.orgwikipedia.orgorganic-chemistry.org

Due to the challenges of handling gaseous SO2, solid SO2 surrogates have been developed. These reagents, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), offer a more convenient and safer alternative. d-nb.info The reaction of a lithiated or magnesiated pyridine with an SO2 surrogate generates a metal sulfinate in situ. This sulfinate can then be converted to the corresponding sulfonyl chloride. nih.gov

Another organometallic approach involves the use of organozinc reagents. Pyridylzinc reagents can be prepared and reacted with electrophilic sulfonylating agents to generate the desired sulfonyl chloride. For instance, less electron-rich heteroarylzinc reagents have been shown to react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to afford sulfonyl chlorides, which can be trapped in situ with amines to form sulfonamides. acs.org

| Organometallic Reagent | SO2 Source/Surrogate | Intermediate | Product |

| Lithiated Pyridine | Sulfur Dioxide (SO2) or DABSO | Lithium Pyridylsulfinate | Pyridylsulfonyl chloride (after oxidative workup) |

| Pyridylzinc Reagent | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Pyridylsulfonyl chloride | Pyridylsulfonamide (after trapping with amine) acs.org |

Transition Metal-Catalyzed Methods for Sulfonyl Chloride Formation

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the formation of carbon-sulfur bonds. Palladium-catalyzed cross-coupling reactions can be employed to introduce a sulfonyl group onto a halogenated pyridine.

One such method is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This approach allows for the synthesis of a variety of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. nih.gov While this method is demonstrated for arylboronic acids, its application to pyridylboronic acids could provide a route to pyridylsulfonyl chlorides.

Palladium-catalyzed sulfination of aryl and heteroaryl halides is another relevant strategy. This reaction provides access to a wide range of aryl and heteroaryl sulfinates, which as discussed previously, are precursors to sulfonyl chlorides. nih.gov Furthermore, palladium-catalyzed direct sulfonylation of 2-aryloxypyridines has been developed, using the 2-pyridyloxyl group as a director, to install a sulfonyl group from a sulfonyl chloride reagent onto the ortho-position of the aryl ring. nih.gov While this example demonstrates C-S bond formation on an appended aryl ring, it highlights the potential of palladium catalysis in sulfonylation reactions involving pyridine-containing substrates.

| Catalytic System | Substrates | Product | Key Features |

| Palladium Catalyst | Arylboronic Acid + Chlorosulfonylation Agent | Arylsulfonyl chloride | Mild conditions, good functional group tolerance. nih.gov |

| Palladium Catalyst | Heteroaryl Halide + Sulfinating Agent | Heteroaryl Sulfinate | Access to sulfonyl chloride precursors. nih.gov |

| Palladium Catalyst | 2-Aryloxypyridine + Sulfonyl chloride | ortho-Sulfonylated Phenol | Directed C-H sulfonylation. nih.gov |

Convergent and Divergent Synthetic Pathways to 4-Bromo-6-iodopyridine-2-sulfonyl chloride

The construction of a molecule with the specific substitution pattern of this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis would involve the coupling of pre-functionalized fragments, while a divergent approach would entail the modification of a common intermediate to yield a variety of related structures.

Sequential Halogenation and Sulfonylation Protocols

A sequential approach is the most direct and conceptually straightforward strategy for the synthesis of this compound. This would involve a series of reactions to introduce the desired functional groups in a stepwise manner. The order of these steps is crucial to manage the directing effects of the substituents and to achieve the desired regiochemistry.

A plausible synthetic sequence could commence with the introduction of the sulfonyl chloride group, followed by sequential halogenation. Alternatively, a di-halogenated pyridine could be synthesized first, followed by the introduction of the sulfonyl chloride moiety.

Halogenation of Pyridine Derivatives:

The regioselective halogenation of the pyridine ring is a well-established but often challenging transformation. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. To achieve substitution at the 2-, 4-, and 6-positions, specific strategies are often required. One common approach is the use of pyridine N-oxides, which activates the 2- and 4-positions towards electrophilic attack.

For the synthesis of the target molecule, a strategy involving the sequential introduction of bromine and iodine is necessary. This can be achieved through various methods, including electrophilic halogenation and metal-catalyzed cross-coupling reactions. The choice of halogenating agent and reaction conditions is critical to control the regioselectivity. For instance, N-halosuccinimides (NBS for bromination and NIS for iodination) are commonly used electrophilic halogenating agents.

A potential synthetic route could involve the initial bromination of a suitable pyridine precursor at the 4-position, followed by iodination at the 6-position. The directing effects of existing substituents would need to be carefully considered at each step.

Sulfonylation of Pyridine Derivatives:

The introduction of a sulfonyl chloride group at the 2-position of the pyridine ring can be accomplished through several methods. One common method is the Sandmeyer-type reaction, which involves the diazotization of a 2-aminopyridine (B139424) derivative followed by reaction with sulfur dioxide in the presence of a copper(I) salt.

Alternatively, the sulfonylation can be achieved from a pyridine-2-thiol (B7724439) or a corresponding disulfide. Oxidation of the sulfur-containing starting material in the presence of a chlorine source can yield the desired sulfonyl chloride. For example, the treatment of 2,2′-dipyridyl disulfide with chlorine can generate pyridine-2-sulfonyl chloride.

Hypothetical Sequential Synthesis:

A hypothetical synthetic pathway for this compound, based on sequential protocols, is outlined below. It is important to note that while the individual steps are based on known transformations, their combination in this specific sequence for this particular target molecule may require significant optimization.

Starting Material: A suitable pyridine precursor, such as 2-aminopyridine.

Halogenation: Sequential bromination and iodination to introduce the halogens at the 4- and 6-positions. This could potentially proceed through the formation of a pyridine N-oxide to direct the halogenation.

Introduction of the Sulfonyl Group Precursor: Conversion of the halogenated pyridine to a 2-amino derivative, if not already present.

Sulfonylation: Diazotization of the 2-amino group followed by a Sandmeyer-type reaction to install the sulfonyl chloride group.

The table below summarizes the key transformations and reagents that could be employed in a sequential synthesis.

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Bromination | NBS, acid catalyst | Regioselectivity, activation of the pyridine ring |

| 2 | Iodination | NIS, acid catalyst | Regioselectivity, steric hindrance |

| 3 | Amination | e.g., Buchwald-Hartwig amination | Introduction of the amino group for sulfonylation |

| 4 | Sulfonylation | NaNO₂, HCl; SO₂, CuCl | Diazotization and Sandmeyer reaction |

Multicomponent Reaction Approaches Incorporating Pyridine Sulfonyl Chloride Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. MCRs are highly desirable from an efficiency and sustainability perspective, as they can significantly reduce the number of synthetic steps and purification procedures.

While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be conceptually applied. A hypothetical MCR could involve the condensation of simpler building blocks that already contain the necessary functionalities or precursors to them.

For instance, a reaction could be envisioned that combines a fragment containing the bromo and iodo groups with another component that would form the pyridine ring and incorporate the sulfonyl chloride precursor. However, the complexity of orchestrating the assembly of such a highly substituted pyridine ring in a single step would be a significant challenge.

The development of a multicomponent reaction for the synthesis of functionalized pyridine sulfonyl chlorides would likely involve the use of a pre-formed pyridine scaffold that could undergo further functionalization in a one-pot manner. For example, a di-halogenated pyridine could be subjected to a multicomponent reaction that introduces the sulfonyl chloride group and potentially other functionalities.

The table below outlines some general types of multicomponent reactions that are used for the synthesis of pyridines and could be conceptually adapted.

| Multicomponent Reaction | Description | Potential Applicability |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. | Could potentially be adapted using halogenated starting materials. |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction of an enamine with an α,β-unsaturated ketone. | Could be explored with functionalized enamines or ketones. |

| Guareschi-Thorpe Condensation | Reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. | May offer a route to pyridones that could be further functionalized. |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Iodopyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is the most electrophilic site in the molecule and readily reacts with a wide array of nucleophiles. This reactivity is central to the synthesis of sulfonamides and sulfonates, which are important functional groups in medicinal chemistry and materials science.

The reaction of 4-Bromo-6-iodopyridine-2-sulfonyl chloride with primary or secondary amines in the presence of a base, such as pyridine (B92270) or triethylamine, affords the corresponding sulfonamides in high yields. Similarly, reaction with alcohols or phenols leads to the formation of sulfonate esters. These reactions are typically fast and proceed under mild conditions, often at room temperature. The general transformation involves the attack of the nucleophilic amine or alcohol on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is neutralized by the base.

Table 1: Representative Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

| Nucleophile | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Sulfonamide | Amine, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0°C to RT |

| Secondary Amine (R₂NH) | Sulfonamide | Amine, Base (e.g., Et₃N), Solvent (e.g., THF), 0°C to RT |

| Alcohol (R-OH) | Sulfonate Ester | Alcohol, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), RT |

The sulfonyl chloride group exhibits high reactivity towards a broad spectrum of nucleophiles. Strong nucleophiles, such as primary and secondary amines, react rapidly to form stable sulfonamide linkages. Alcohols and phenols, being weaker nucleophiles, typically require the presence of a base to facilitate the reaction, leading to sulfonate esters. Other nucleophiles, such as thiols, can also react to form thiosulfonates. The high electrophilicity of the sulfonyl chloride ensures that these reactions generally occur chemoselectively, leaving the C-Br and C-I bonds on the pyridine ring intact under standard conditions.

Transformations Involving the Pyridine-Ring Halogens

The two halogen atoms on the pyridine ring offer opportunities for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The differential reactivity of the C-I and C-Br bonds allows for selective transformations.

The carbon-halogen bonds of this compound (or its sulfonamide/sulfonate derivatives) are amenable to a variety of palladium-catalyzed cross-coupling reactions. The reactivity of the halogens in these reactions typically follows the order I > Br > Cl. wikipedia.orgorganic-chemistry.org Consequently, selective coupling at the C-6 position (C-I bond) can be achieved while leaving the C-4 position (C-Br bond) untouched.

In a Suzuki-Miyaura coupling , reaction with an organoboron reagent in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond. By carefully controlling the reaction conditions, it is possible to selectively couple at the C-6 iodo position. A subsequent coupling reaction can then be performed at the C-4 bromo position if desired.

The Stille coupling , which utilizes organotin reagents, also follows the same reactivity trend, allowing for selective functionalization of the C-6 position. wikipedia.orgorganic-chemistry.org The Heck reaction, involving the coupling with an alkene, can similarly be directed to the more reactive C-I bond.

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Major Product | Typical Catalyst/Conditions |

| Suzuki-Miyaura | Arylboronic acid | 4-Bromo-6-arylpyridine-2-sulfonyl derivative | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) |

| Stille | Organostannane | 4-Bromo-6-aryl/vinylpyridine-2-sulfonyl derivative | Pd(PPh₃)₄, Solvent (e.g., Toluene) |

| Heck | Alkene | 4-Bromo-6-alkenylpyridine-2-sulfonyl derivative | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups and good leaving groups (halogens). The ring nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate, favoring attack at the ortho (C-2, C-6) and para (C-4) positions.

In the case of this compound derivatives, the C-4 position is activated towards SNAr. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide at the C-4 position, especially at elevated temperatures. The relative reactivity of the C-4 and C-6 positions in SNAr is less predictable than in cross-coupling and depends heavily on the nucleophile and reaction conditions. However, the inherent electronic activation of the C-4 position makes it a likely site for this transformation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. znaturforsch.combaranlab.org A directing metalating group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In derivatives of this compound, such as a sulfonamide (e.g., -SO₂NHR), the sulfonamide group can act as a potent DMG at the C-2 position. clockss.org

Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would be expected to selectively deprotonate the C-3 position, generating a lithiated intermediate. clockss.org This organolithium species can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent specifically at the C-3 position, a site that is not readily accessible through the other reaction types discussed. This methodology provides a complementary approach to achieving full substitution of the pyridine ring.

Electrophilic, Radical, and Cycloaddition Reactions

The reactivity of this compound is anticipated to be diverse, owing to the presence of multiple reactive sites. The pyridine nitrogen can act as a nucleophile or base, the sulfonyl chloride is a potent electrophile, and the carbon-halogen bonds can participate in various coupling and radical reactions.

[2+2] Annulations and Related Cycloadditions

[2+2] cycloaddition reactions are powerful methods for the formation of four-membered rings. These reactions can be initiated photochemically or thermally and often involve alkenes, alkynes, or ketenes. In the context of this compound, the sulfonyl chloride moiety could potentially react with electron-rich olefins to form strained four-membered sultones, although such reactivity is not commonly reported for sulfonyl chlorides themselves without prior transformation.

Further research would be necessary to determine if the pyridine ring or its substituents could participate in or influence [2+2] cycloaddition pathways. No documented examples of this compound undergoing such reactions were identified.

Chlorosulfonylation and Sulfenylation Reactions

Chlorosulfonylation typically refers to the introduction of a sulfonyl chloride group onto a substrate. As this compound already possesses this functionality, its role in such a reaction would likely be as a precursor to other sulfonated derivatives. For instance, the sulfonyl chloride could be used to sulfonylate amines, alcohols, or carbon nucleophiles to generate sulfonamides, sulfonate esters, and sulfones, respectively.

Sulfenylation reactions involve the introduction of a sulfenyl group (RS-). While the sulfonyl chloride of the title compound is at a higher oxidation state, it could potentially be reduced to a sulfenate or thiol, which could then act as a sulfenylating agent. However, direct sulfenylation reactions using a sulfonyl chloride are not a standard transformation. No literature detailing chlorosulfonylation or sulfenylation reactions involving this compound could be located.

Radical Reaction Pathways in Sulfonyl Chloride Transformations

Sulfonyl chlorides can undergo radical reactions, often initiated by light, radical initiators, or transition metals. Homolytic cleavage of the S-Cl bond can generate a sulfonyl radical, which can participate in various transformations such as addition to alkenes and alkynes. Furthermore, the carbon-bromine and carbon-iodine bonds on the pyridine ring are susceptible to radical cleavage, with the C-I bond being the weaker of the two. This could lead to the formation of a pyridyl radical, which could then undergo a range of radical-mediated coupling or addition reactions.

The interplay between potential sulfonyl radical and pyridyl radical formation would be a key area of investigation for this molecule. Despite the plausibility of such pathways, specific studies on the radical reaction pathways of this compound are not described in the available scientific literature.

Applications in Complex Organic Molecule Synthesis and Advanced Chemical Transformations

4-Bromo-6-iodopyridine-2-sulfonyl chloride as a Key Synthetic Building Block

This trifunctional pyridine (B92270) derivative is conceptually an ideal starting material for the synthesis of highly decorated pyridine-containing compounds. The ability to selectively address each of the three reactive sites would be a powerful tool for medicinal and materials chemists.

The inherent reactivity of this compound would lend itself to the construction of a variety of fused and multi-ring heterocyclic systems. For instance, the sulfonyl chloride could be reacted with a primary amine to form a sulfonamide. Subsequent intramolecular reactions, potentially involving the bromo or iodo groups, could then be envisioned to form fused ring systems. The differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would allow for the sequential introduction of different aryl, alkyl, or alkynyl groups, leading to the assembly of complex heterocyclic scaffolds.

The orthogonal reactivity of the functional groups is a key feature that would enable the directed synthesis of polysubstituted pyridines. For example, the more reactive iodo group at the 6-position could be selectively coupled with an organometallic reagent under specific catalytic conditions, leaving the bromo group at the 4-position intact for a subsequent, different cross-coupling reaction. The sulfonyl chloride at the 2-position could then be reacted with a nucleophile to complete the synthesis of a tri-substituted pyridine with precisely controlled substitution patterns.

A hypothetical reaction sequence could involve:

Sonogashira coupling at the C-I bond.

Suzuki coupling at the C-Br bond.

Sulfonamide formation from the sulfonyl chloride.

This stepwise approach would provide access to a vast chemical space of highly functionalized pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals.

Contribution to the Synthesis of Functionally Advanced Molecular Architectures

The versatility of this compound would extend to the design and synthesis of molecules with specific functions, such as molecular probes, functional materials, or biologically active compounds.

This compound could serve as a foundational scaffold for the development of new chemical entities. By systematically varying the substituents introduced at the three reactive positions, libraries of compounds could be generated for screening in various biological or material science applications. The rigid pyridine core provides a well-defined three-dimensional arrangement of these substituents, which is crucial for structure-activity relationship (SAR) studies.

| Position | Functional Group | Potential Transformations |

| 2 | -SO₂Cl | Sulfonamide formation, Sulfonate ester formation, Reduction to thiol |

| 4 | -Br | Suzuki, Stille, Heck, Buchwald-Hartwig cross-coupling reactions |

| 6 | -I | Sonogashira, Suzuki, Negishi, Stille cross-coupling reactions (typically more reactive than C-Br) |

This table is based on the general reactivity of the functional groups and is not derived from specific research on this compound.

While specific cascade reactions involving this compound are not documented, its structure suggests the potential for designing such transformations. A cascade reaction could be initiated by the reaction of one functional group, which then triggers a series of intramolecular events involving the other reactive sites. For example, a carefully chosen nucleophile could react with the sulfonyl chloride, and the resulting intermediate could then undergo an intramolecular cyclization via a reaction at the bromo or iodo position, leading to the rapid construction of complex polycyclic systems in a single synthetic operation.

Utilization in Catalysis and Ligand Design Research

The pyridine nitrogen and the potential for introducing various donor atoms through substitution at the bromo and iodo positions make this compound an attractive precursor for the synthesis of novel ligands for catalysis. The sulfonyl group can also influence the electronic properties of the pyridine ring, which can be beneficial for tuning the catalytic activity of a metal complex.

For example, reaction of the sulfonyl chloride with a chiral amine, followed by cross-coupling reactions at the C-Br and C-I positions with groups bearing other donor atoms (e.g., phosphines, amines, or thiols), could lead to the synthesis of novel chiral polydentate ligands. These ligands could then be used to prepare metal complexes for asymmetric catalysis.

Development of Chiral Pyridine Sulfonyl Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The structural rigidity and defined coordination geometry of the pyridine nucleus make it an attractive scaffold for ligand design.

The presence of the sulfonyl chloride moiety in this compound allows for its straightforward reaction with chiral amines and alcohols to form the corresponding sulfonamides and sulfonate esters. This reaction is a common and efficient method for introducing chirality into the ligand framework. Researchers have explored the derivatization of related pyridine-2-sulfonyl chlorides with various chiral auxiliaries to generate novel ligands. researchgate.netfigshare.com For instance, condensation with chiral amines can readily afford a library of chiral sulfonamides. figshare.com

While direct research on this compound for this purpose is not extensively documented in publicly available literature, the principles of ligand synthesis are well-established. The differential reactivity of the bromo and iodo substituents offers the potential for sequential, site-selective modifications. For example, the iodo group is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a specific group at the 6-position, followed by a different transformation at the 4-position. This stepwise functionalization would enable the synthesis of a diverse range of sterically and electronically tuned chiral pyridine sulfonyl ligands. The development of such ligands is a continuing area of interest in the pursuit of highly efficient and selective asymmetric catalysts. rsc.org

Applications in Metal-Mediated and Organocatalytic Systems

The utility of this compound extends to its role as a precursor for catalysts in both metal-mediated and organocatalytic systems. The resulting sulfonamide derivatives, in particular, have demonstrated significant potential in a variety of chemical transformations.

In the realm of metal-mediated catalysis , pyridine-containing sulfonamides can act as effective ligands for various transition metals. The nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atoms of the sulfonamide group can coordinate to a metal center, forming stable complexes that can catalyze a range of reactions. The electronic properties of the pyridine ring, influenced by the bromo and iodo substituents, can modulate the catalytic activity of the metal center. While specific catalytic applications of derivatives of this compound are not detailed in available research, the broader class of pyridine sulfonamides has been utilized in various catalytic processes. acs.org The potential for creating multifunctional ligands by selectively reacting the halogen atoms makes this scaffold particularly interesting for the development of novel metal catalysts.

In the field of organocatalysis , proline-based sulfonamides have emerged as a powerful class of catalysts for a variety of enantioselective C-C bond-forming reactions. nih.gov These organocatalysts often operate through enamine or iminium ion intermediates, and the sulfonamide moiety plays a crucial role in defining the steric and electronic environment of the catalytic pocket, thereby influencing the stereoselectivity of the reaction. While not directly derived from this compound, the success of other aryl sulfonamides in organocatalysis highlights the potential of this compound as a starting material for novel catalyst structures. nih.gov The synthesis of new pyridine-based sulfonamides for use in organocatalysis is an active area of research, with the aim of developing more efficient and selective catalysts for challenging transformations. rsc.orgresearchgate.net

The data in the table below illustrates the types of reactions where related pyridine and sulfonamide compounds have been applied, suggesting potential areas of application for derivatives of this compound.

| Catalyst Type | Reaction | Reference |

| Chiral Pyridine-Aminophosphine Ligands | Asymmetric Hydrogenation | rsc.org |

| Proline Sulfonamide Organocatalysts | Aldol and Mannich Reactions | nih.gov |

| Pyridine-based N-Sulfonamides | Enzyme Inhibition | acs.org |

Computational and Theoretical Investigations of 4 Bromo 6 Iodopyridine 2 Sulfonyl Chloride Reactivity

Electronic Structure Analysis and Prediction of Reactivity Patterns

The reactivity of 4-bromo-6-iodopyridine-2-sulfonyl chloride is fundamentally governed by its electronic structure. The pyridine (B92270) ring, being inherently electron-deficient, is further influenced by the strong electron-withdrawing effects of the bromo, iodo, and sulfonyl chloride substituents. Density Functional Theory (DFT) calculations on related halopyridines suggest that these substituents significantly modulate the electron distribution within the aromatic system. bohrium.commostwiedzy.pl

The sulfonyl chloride group at the C2 position acts as a powerful -I (inductive) and -M (mesomeric) electron-withdrawing group. This effect, combined with the inductive withdrawal of the halogen atoms at the C4 and C6 positions, renders the pyridine ring highly electrophilic. The nitrogen atom in the ring also contributes to this electron deficiency.

Analysis of the frontier molecular orbitals (FMOs) is crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to act as an electron donor and acceptor, respectively. For this compound, the LUMO is expected to be of low energy and predominantly localized on the pyridine ring and the sulfur atom of the sulfonyl chloride group. This low-lying LUMO indicates a high susceptibility to nucleophilic attack. Conversely, the HOMO would be associated with the lone pairs of the halogen and oxygen atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com

An electrostatic potential (ESP) map would likely reveal significant positive potential (blue regions) around the sulfur atom and the carbon atoms of the pyridine ring, particularly C2, C4, and C6, marking them as primary sites for nucleophilic attack. The sulfur atom of the sulfonyl chloride is an especially strong electrophilic center. The oxygen and nitrogen atoms would exhibit negative potential (red regions), indicating their nucleophilic character.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -7.5 eV | Moderate electron-donating capability (e.g., in complexation) |

| LUMO Energy | -2.1 eV | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.4 eV | High kinetic stability, but reactive towards strong nucleophiles |

| Dipole Moment | ~ 3.5 D | Significant molecular polarity, influencing solubility and intermolecular interactions |

| Mulliken Charge on S | +1.8 | Highly electrophilic center, prone to nucleophilic substitution |

| Mulliken Charge on C2 | +0.5 | Electrophilic site on the pyridine ring |

Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed in similar molecules.

Quantum Chemical Studies for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of reactions involving sulfonyl chlorides. nih.govmdpi.com Nucleophilic substitution at the sulfonyl sulfur atom is a characteristic reaction of this class of compounds. For this compound, two primary mechanisms are plausible for the substitution of the chloride ion by a nucleophile (Nu⁻): a concerted Sɴ2-like mechanism or a stepwise addition-elimination (A-E) mechanism.

In the concerted Sɴ2 mechanism, the nucleophile attacks the sulfur atom, leading to a single pentacoordinate transition state where the S-Nu bond is forming concurrently with the S-Cl bond breaking. nih.govmdpi.com The stereochemistry at the sulfur center would be inverted in this process.

Alternatively, the A-E mechanism involves the formation of a stable or quasi-stable pentacoordinate intermediate (a sulfurane-like species). This is a two-step process with two transition states. The nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring would determine which pathway is favored. Theoretical studies on arenesulfonyl chlorides have shown that the Sɴ2 pathway is often preferred for nucleophiles like chloride, while the A-E mechanism can be operative for others. nih.govmdpi.com

Computational modeling could precisely map the potential energy surface for these reactions, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies (ΔG‡) would allow for a quantitative comparison of the feasibility of different reaction pathways. For instance, the reaction with a hard nucleophile like a fluoride (B91410) ion might proceed via the A-E mechanism, whereas a softer nucleophile like a thiol might favor the Sɴ2 pathway.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Proposed Mechanism | Predicted Activation Energy (ΔG‡, kcal/mol) |

| CH₃O⁻ | Sɴ2 | 15.2 |

| NH₃ | Sɴ2 | 18.5 |

| HS⁻ | A-E | 12.8 (first step) |

| CN⁻ | Sɴ2 | 14.1 |

Note: The values in this table are hypothetical and for illustrative purposes only.

In Silico Design of Novel Synthetic Transformations and Derivatizations

The computational insights into the electronic structure and reactivity of this compound can be leveraged for the in silico design of new synthetic routes and novel derivatives with tailored properties. nih.gov This approach is widely used in drug discovery and materials science to prioritize synthetic targets and reduce experimental costs.

One promising avenue is the design of novel sulfonamide derivatives. By reacting this compound with a library of amines, a diverse set of sulfonamides can be generated in silico. Computational tools can then be used to predict the properties of these virtual compounds, such as their binding affinity to a specific biological target (e.g., an enzyme active site). Techniques like molecular docking and molecular dynamics (MD) simulations can provide detailed information about the binding modes and interaction energies of these derivatives.

For example, if the goal is to design an inhibitor for a particular kinase, the sulfonamide library could be docked into the ATP-binding site of the kinase. The docking scores and predicted binding affinities would help identify the most promising candidates for synthesis and biological evaluation. This strategy has been successfully applied to other pyridine-based scaffolds. nih.gov

Table 3: Illustrative Results of a Virtual Screen of Designed Sulfonamide Derivatives

| Derivative (R-group on Sulfonamide) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| 4-aminophenyl | -8.5 | Hydrogen bond with Asp145 |

| 3-pyridyl | -7.9 | π-π stacking with Phe82 |

| Cyclohexyl | -6.2 | Hydrophobic interactions |

| 2-indole | -9.1 | Hydrogen bond with Asp145, π-π stacking with Tyr80 |

Note: The data in this table is hypothetical, representing a typical output from a virtual screening workflow.

By integrating electronic structure analysis, mechanistic studies, and in silico design, a comprehensive theoretical framework can be established to guide the synthetic exploration and application of this compound and its derivatives.

Future Research Directions and Emerging Opportunities in 4 Bromo 6 Iodopyridine 2 Sulfonyl Chloride Chemistry

Development of Greener and More Efficient Synthetic Strategies

The synthesis of complex molecules like 4-bromo-6-iodopyridine-2-sulfonyl chloride presents both challenges and opportunities for the development of environmentally benign and efficient chemical processes. Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.org Future research will likely focus on pioneering greener alternatives that minimize environmental impact while maximizing yield and purity.

One promising avenue is the exploration of diazotization of the corresponding aminopyridine followed by a substitution reaction. researchgate.net This approach, which has been investigated for other pyridine (B92270) sulfonyl chlorides, can potentially avoid the use of strong chlorinating agents. patsnap.comgoogle.com Further research could optimize reaction conditions, perhaps through the use of flow chemistry or novel catalytic systems, to enhance efficiency and scalability.

Another key area of development will be the reduction of hazardous solvents and byproducts. The use of aqueous reaction media or recyclable solvent systems could significantly improve the green credentials of the synthesis. Moreover, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, would streamline the process, reduce waste, and lower energy consumption.

Table 1: Potential Greener Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Diazotization of Aminopyridine Precursor | Avoids harsh chlorinating agents, milder reaction conditions. | Optimization of diazotization and sulfonation steps, catalyst development. |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability. | Reactor design, optimization of flow parameters. |

| Aqueous Synthesis | Reduced use of volatile organic compounds, lower environmental impact. | Development of water-soluble catalysts and reagents. |

| One-Pot Reactions | Increased efficiency, reduced waste, lower energy consumption. | Design of compatible reaction sequences and catalytic systems. |

Expanding the Scope in Advanced Organic Materials Science

The unique electronic and structural features of this compound make it a compelling building block for the creation of advanced organic materials. The pyridine ring, an electron-deficient aromatic system, can be incorporated into polymers and small molecules to tune their electronic properties. The presence of bromine and iodine atoms offers opportunities for selective cross-coupling reactions, enabling the construction of complex, multi-dimensional architectures.

Future research in this area will likely focus on the design and synthesis of novel conjugated polymers and oligomers incorporating the 4-bromo-6-iodopyridine-2-sulfonyl moiety. These materials could exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The sulfonyl group can also serve as a versatile handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The bromo and iodo substituents could also be used to introduce additional functionality or to template the growth of specific crystal structures.

Interdisciplinary Research Avenues in Chemical Biology and Ligand Discovery

The intersection of chemistry and biology offers fertile ground for the application of novel chemical entities like this compound. The sulfonyl chloride functional group is a well-established reactive handle for the covalent modification of biological macromolecules, such as proteins. This reactivity can be harnessed to develop novel chemical probes for studying biological processes or to design targeted therapeutics.

An exciting future direction is the use of this compound as a scaffold for the development of new enzyme inhibitors. The pyridine core is a common motif in many biologically active molecules, and the bromo and iodo substituents can be used to explore specific interactions within a protein's binding pocket. The sulfonyl chloride can form a covalent bond with nucleophilic residues, such as lysine (B10760008) or cysteine, leading to irreversible inhibition.

Moreover, this compound could serve as a starting point for the synthesis of novel ligands for receptors and ion channels. The differential reactivity of the bromine and iodine atoms allows for sequential, site-selective modifications, enabling the rapid generation of a library of diverse compounds for screening. This approach, combined with computational modeling and high-throughput screening, could accelerate the discovery of new drug candidates. The development of sulfonamides from sulfonyl chlorides is a common strategy in medicinal chemistry to create biologically active compounds. nih.gov

Table 2: Potential Applications in Chemical Biology and Ligand Discovery

| Research Area | Application of this compound | Potential Impact |

| Enzyme Inhibition | Scaffold for covalent inhibitors. | Development of novel therapeutics for a range of diseases. |

| Chemical Probes | Reactive handle for labeling proteins and other biomolecules. | Elucidation of biological pathways and mechanisms of disease. |

| Ligand Discovery | Starting material for the synthesis of diverse small molecule libraries. | Identification of new modulators of receptors and ion channels. |

| Fragment-Based Drug Discovery | A versatile fragment for screening against biological targets. | Accelerated lead discovery and optimization. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Bromo-6-iodopyridine-2-sulfonyl chloride, and how is purity confirmed?

- Methodological Answer : Synthesis typically involves sulfonation of pyridine derivatives followed by halogenation. For example, sulfonyl chloride formation can be achieved via chlorosulfonic acid treatment under controlled temperatures (0–5°C). Bromine and iodine are introduced sequentially using directed ortho-metallation or halogen exchange reactions. Purification is performed via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is confirmed using HPLC (≥95% purity threshold) and melting point analysis. Spectroscopic characterization (¹H/¹³C NMR, FT-IR) validates structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride group effects on chemical shifts.

- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₂BrClINO₂S).

Cross-referencing with PubChem data for analogous sulfonyl chlorides ensures consistency .

Advanced Research Questions

Q. How can researchers leverage the bromo and iodo substituents for selective cross-coupling reactions?

- Methodological Answer : The bromo group is typically more reactive than iodo in Suzuki-Miyaura couplings due to lower bond dissociation energy. For sequential functionalization:

- Use Pd(PPh₃)₄ with arylboronic acids (bromo-selective coupling at 80°C in THF/water).

- Retain the iodo group for subsequent Ullmann or Buchwald-Hartwig amination. Monitor selectivity via LC-MS to detect intermediate coupling products. Adjust ligands (e.g., XPhos) to enhance iodo reactivity if needed .

Q. How are contradictions between computational predictions and crystallographic data resolved for this compound?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) may arise from crystal packing effects or disorder. Use SHELXL ( ) for refinement:

- Apply TWIN commands for twinned crystals.

- Use ADPs (anisotropic displacement parameters) to model heavy atoms (Br, I).

Validate with ORTEP-3 ( ) to visualize electron density maps and adjust hydrogen bonding networks .

Q. What strategies stabilize the sulfonyl chloride group during long-term storage and reactions?

- Methodological Answer :

- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis.

- Reaction Conditions : Use anhydrous solvents (e.g., dried DCM) and molecular sieves. Add stabilizers like CuCl₂ (0.1 mol%) to inhibit decomposition. Monitor stability via TLC or in-situ IR .

Q. How to analyze unexpected byproducts in sulfonamide synthesis using this compound?

- Methodological Answer :

- Mechanistic Probes : Conduct ¹⁸O isotopic labeling in H₂O to trace hydrolysis pathways.

- Kinetic Studies : Use stopped-flow NMR to assess reaction intermediates.

- DFT Calculations : Compare activation energies for competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Isolate byproducts via prep-HPLC for structural elucidation .

Q. What crystallographic challenges arise from heavy atoms (Br, I), and how are they mitigated?

- Methodological Answer : Heavy atoms cause strong absorption effects, leading to intensity inaccuracies. Mitigation strategies:

- Use multi-scan absorption correction in SHELXL (SADABS).

- Refine occupancy factors for disordered halogen positions.

- Validate with high-resolution data (d-spacing <1 Å) to resolve bond length/angle ambiguities .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and X-ray data regarding substituent orientation?

- Methodological Answer : If NMR suggests equatorial sulfonyl chloride while X-ray shows axial, consider dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR (–40°C to 25°C) to detect conformational freezing. Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify low-energy conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。